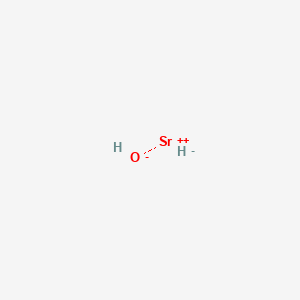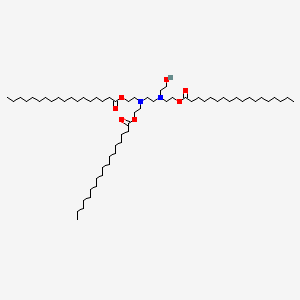
((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate: is a complex organic compound with the molecular formula C64H126N2O7 and a molecular weight of 1035.7 g/mol . This compound is characterized by its long hydrocarbon chains and multiple functional groups, making it a versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate typically involves the reaction of stearic acid with diethanolamine and subsequent esterification with octadecanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and aminoethyl groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide groups in the compound can participate in nucleophilic substitution reactions, where the ester or amide bonds are broken and replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and amides.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a surfactant in various chemical formulations due to its amphiphilic nature, which allows it to reduce surface tension and stabilize emulsions.
Biology: In biological research, it is employed as a component in lipid-based drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Medicine: The compound is investigated for its potential use in topical formulations for skin care, owing to its moisturizing and emollient properties.
Industry: In industrial applications, it serves as a lubricant and anti-static agent in the manufacturing of plastics and textiles.
Mécanisme D'action
The mechanism of action of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration can enhance the delivery of active ingredients across biological membranes . The molecular targets include cell membrane phospholipids, where the compound’s long hydrocarbon chains interact with the lipid tails, while the polar head groups interact with the aqueous environment .
Comparaison Avec Des Composés Similaires
Glyceryl Stearate: Another ester of stearic acid, commonly used as an emulsifier in cosmetics.
Stearyl Alcohol: A fatty alcohol derived from stearic acid, used as an emollient and thickener in personal care products.
Cetyl Palmitate: An ester of palmitic acid, used in similar applications as a lubricant and emollient.
Uniqueness: The uniqueness of ((2-((2-Hydroxyethyl)(2-((1-oxooctadecyl)oxy)ethyl)amino)ethyl)imino)diethane-1,2-diyl distearate lies in its dual functionality as both a surfactant and a lipid-based delivery agent. Its ability to integrate into lipid bilayers and enhance the delivery of active ingredients sets it apart from other similar compounds .
Propriétés
Numéro CAS |
45325-73-3 |
|---|---|
Formule moléculaire |
C64H126N2O7 |
Poids moléculaire |
1035.7 g/mol |
Nom IUPAC |
2-[2-[bis(2-octadecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C64H126N2O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-62(68)71-59-55-65(54-58-67)52-53-66(56-60-72-63(69)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h67H,4-61H2,1-3H3 |
Clé InChI |
ZBVDHDQYDKHVEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


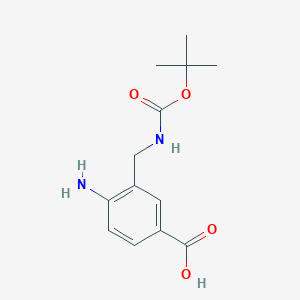
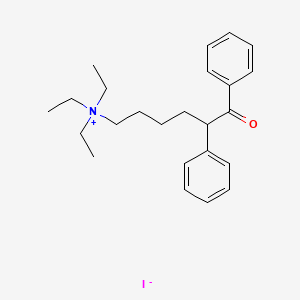
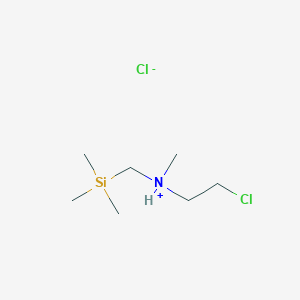

![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
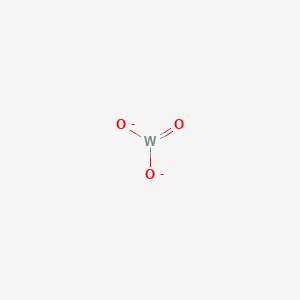
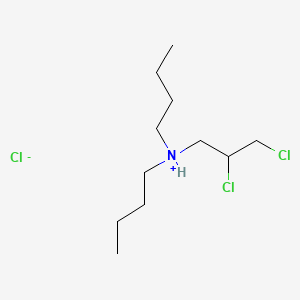
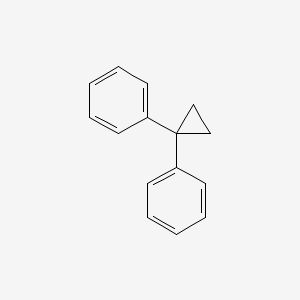
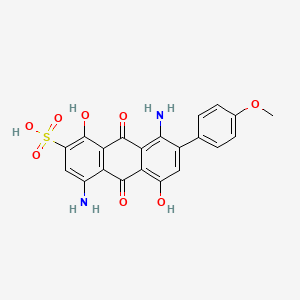
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
